molecular formula C18H14N2O3 B11310130 N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11310130
M. Wt: 306.3 g/mol
InChI Key: MVDIFQLVMIAMNP-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group substituted with a quinolin-8-yl moiety.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

N-quinolin-8-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C18H14N2O3/c21-18(16-11-22-14-8-1-2-9-15(14)23-16)20-13-7-3-5-12-6-4-10-19-17(12)13/h1-10,16H,11H2,(H,20,21)

InChI Key

MVDIFQLVMIAMNP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and benzodioxine precursors. One common method involves the condensation of 8-aminoquinoline with a suitable benzodioxine derivative under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the desired product through C-H activation and subsequent coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzodioxine and heterocyclic carboxamides. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogs

Compound Name Core Structure Key Substituents Therapeutic Indication Synthesis Highlights
N-(quinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 2,3-Dihydro-1,4-benzodioxine Quinolin-8-yl carboxamide Not explicitly stated (inferred: cardiovascular/antiparasitic) Likely multi-step, involving coupling of quinoline-8-amine to benzodioxine carbonyl
N-(2,3-dihydro-1,4-benzodioxin-2-yl carbonyl) piperazine (Doxazosin intermediate ) 2,3-Dihydro-1,4-benzodioxine Piperazine carboxamide Antihypertensive (Doxazosin precursor) One-pot synthesis from ethyl-2,3-dihydrobenzodioxine carboxylate
N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzothiophene + benzoxazine Trifluorophenyl, isopropyl Antiparasitic (heartworm treatment) Multi-step, likely involving Suzuki coupling for benzothiophene

Key Observations:

  • Core Flexibility vs. Rigidity: The benzodioxine/benzoxazine cores confer rigidity, but substitution patterns dictate target specificity. For example, the quinoline group in the target compound may favor interactions with heme-containing enzymes (e.g., cytochrome P450) or DNA, whereas the piperazine in Doxazosin’s intermediate enhances solubility for cardiovascular activity .
  • Synthetic Accessibility: The one-pot synthesis of Doxazosin intermediates demonstrates efficiency (85–90% yield) , whereas the target compound’s quinoline moiety likely requires specialized coupling reagents (e.g., EDCI/HOBt).

Functional Analogs: Angiotensin II Receptor Antagonists

Compounds like hydrobromide derivatives of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines () share a dihydrothiazole-imine core but differ in mechanism. These analogs bind angiotensin II receptors via hydrogen bonding and electrostatic interactions, with compound 3(5) showing efficacy comparable to valsartan . In contrast, the target compound’s benzodioxine-quinoline scaffold may target different pathways (e.g., ion channels or parasitic enzymes).

Pharmacokinetic and Binding Properties

  • Quinoline vs. Piperazine: The quinoline group’s hydrophobicity may improve blood-brain barrier penetration but reduce aqueous solubility compared to the piperazine derivative.
  • Docking Affinity: While angiotensin II antagonists in exhibit high docking scores (scoring function ≤ -9.5 kcal/mol) , the target compound’s planar quinoline could enhance stacking interactions in DNA-targeted therapies (e.g., antiparasitics).

Research Findings and Implications

  • Therapeutic Potential: The structural similarity to Doxazosin intermediates suggests possible antihypertensive applications, but the quinoline substitution may redirect activity toward antiparasitic targets (e.g., heartworm, as in ) .
  • Contradictions : Despite structural parallels, therapeutic indications vary widely (e.g., cardiovascular vs. antiparasitic), emphasizing the role of substituents in biological targeting .

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